
3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases . The compound also contains a trifluoromethoxy group and a sulfonyl group, both of which can significantly alter the compound’s properties and biological activity.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can generally be synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in the compound is a saturated scaffold, allowing efficient exploration of the pharmacophore space due to sp3 hybridization . The trifluoromethoxy and sulfonyl groups likely contribute to the compound’s three-dimensional structure and stereochemistry.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
One area of application is in the development of antitumor agents. Derivatives of 1,2,4-oxadiazole, such as those synthesized in the studies by Redda and Gangapuram (2007) and Zhang et al. (2005), have shown potential as anticancer agents. These compounds, including tetrahydropyridine and trifluoromethylphenyl-oxadiazole derivatives, have been investigated for their cytotoxicity against various cancer cell lines, demonstrating moderate to significant antitumor activity. The structural modifications on the oxadiazole and phenyl ring influence their biological activities, highlighting the compound's versatility in anticancer drug development (Redda & Gangapuram, 2007); (Zhang et al., 2005).
Insecticidal Activity
Another significant application is in the field of agriculture, where derivatives of 1,2,4-oxadiazole have been explored for their insecticidal properties. Zhong et al. (2020) designed and synthesized a series of novel 3-(ethylsulfonyl)-pyridines containing trifluoromethyl-oxadiazole moiety to address insecticide resistance problems. Some of these compounds exhibited good mortality against specific pests, providing a basis for the development of new insecticides with oxadiazole fragments (Zhong et al., 2020).
Antimicrobial and Antifungal Activities
1,2,4-Oxadiazole derivatives also find applications in antimicrobial and antifungal treatments. Khalid et al. (2016) synthesized a series of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to excellent activity against Gram-negative and Gram-positive bacteria. These compounds highlight the therapeutic potential of 1,2,4-oxadiazole derivatives in combating microbial infections (Khalid et al., 2016).
Material Science Applications
In the realm of material science, 1,2,4-oxadiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs) and polymers with unique properties. Shih et al. (2015) investigated m-terphenyl oxadiazole derivatives as electron-transporting and exciton-blocking materials for OLEDs, demonstrating their potential in enhancing the efficiency and durability of these devices. Furthermore, Liu et al. (2013) synthesized fluorinated polyamides containing pyridine and sulfone moieties, leveraging the unique properties of 1,2,4-oxadiazole derivatives for high-performance materials with applications in electronics and beyond (Shih et al., 2015); (Liu et al., 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-[2-(trifluoromethoxy)phenyl]sulfonylpyrrolidin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O4S/c14-13(15,16)23-10-3-1-2-4-11(10)24(20,21)19-6-5-9(7-19)12-17-8-22-18-12/h1-4,8-9H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYDLQFADRWQKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)S(=O)(=O)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((2-(Trifluoromethoxy)phenyl)sulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



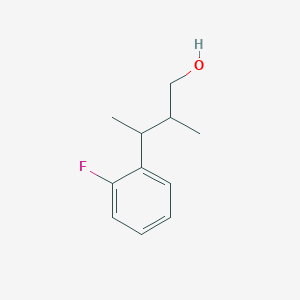
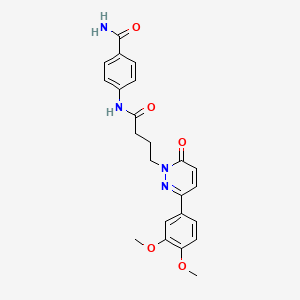
![(Z)-3-[3,4-Bis(phenylmethoxy)phenyl]-2-cyano-N-(3-ethoxypropyl)prop-2-enamide](/img/structure/B2450053.png)
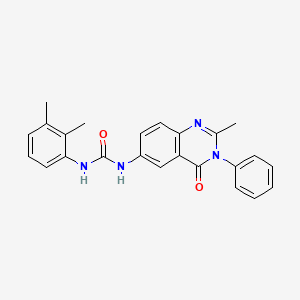

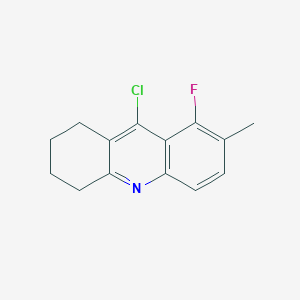
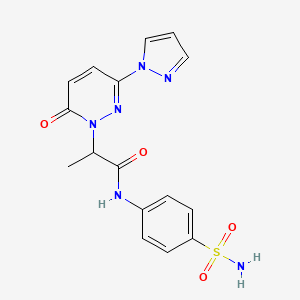
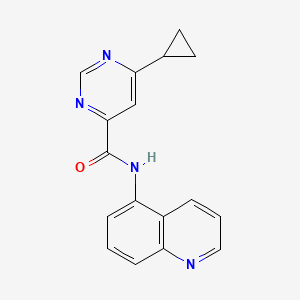
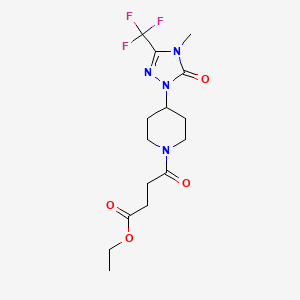
![1-[(4-bromophenyl)methyl]-2H-tetrazole-5-thione](/img/structure/B2450068.png)
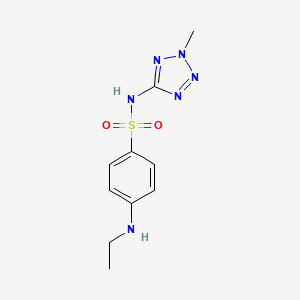
![N-(4-fluorophenyl)-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2450070.png)